Cholanic acid

Description

Properties

CAS No. |

25312-65-6 |

|---|---|

Molecular Formula |

C24H40O2 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

RPKLZQLYODPWTM-KBMWBBLPSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Other CAS No. |

25312-65-6 |

Synonyms |

5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |

Origin of Product |

United States |

Foundational & Exploratory

Cholanic Acid: A Core Steroid Structure in Biochemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholanic acid, a foundational C24 steroid, serves as the structural backbone for the diverse family of bile acids. While often considered in the context of its more functionalized derivatives, this compound itself and its isomers are pivotal in understanding bile acid metabolism, signaling, and their burgeoning applications in drug delivery and therapeutics. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, delves into the signaling pathways modulated by related unconjugated bile acids, and outlines key experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.

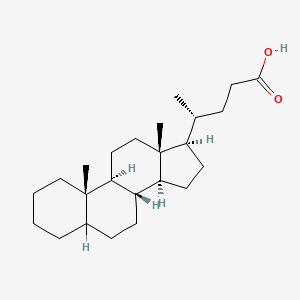

Chemical Structure and Physicochemical Properties

This compound is a saturated tetracyclic carboxylic acid. The core structure consists of a cyclopentanoperhydrophenanthrene nucleus, also known as the steroid nucleus. The molecule is characterized by a 24-carbon skeleton with a five-carbon side chain terminating in a carboxyl group at position C-24. The stereochemistry of the ring junctions is crucial, with the most common biological form being 5β-cholanic acid, where the A and B rings are in a cis fusion. The 5α-isomer, also known as allothis compound, has a trans A/B ring fusion.

Identifiers and Nomenclature

| Property | 5β-Cholanic Acid | 5α-Cholanic Acid |

| IUPAC Name | (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1] | (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

| Other Names | Ursothis compound, Cholanoic acid[1] | Allothis compound |

| CAS Number | 546-18-9[1] | 468-98-4 |

| Chemical Formula | C₂₄H₄₀O₂[2] | C₂₄H₄₀O₂ |

| Molecular Weight | 360.58 g/mol [2] | 360.58 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its biological behavior and its utility in various applications.

| Property | Value (5β-Cholanic Acid) | Value (5α-Cholanic Acid) |

| Melting Point | 163-164 °C[2] | 170 °C |

| Boiling Point | Not available | Not available |

| pKa | 4.76[3] | Not available |

| Solubility | Soluble in chloroform, alcohol, and acetic acid.[2] Slightly soluble in methanol.[3] | Soluble in organic solvents; limited solubility in water. |

| Appearance | White to off-white solid/needles.[2] | Crystalline solid. |

| Optical Rotation | [α]D²⁰ +21.7° (in chloroform)[2] | [α]D +20.2° |

Biological Significance and Signaling Pathways

While this compound itself is not typically considered a primary signaling molecule, as an unconjugated bile acid, its behavior can be inferred from studies on similar structures. Bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[4][5] They exert their effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5 (also known as GPBAR1).[4][6]

Farnesoid X Receptor (FXR) Activation and Regulation of Bile Acid Homeostasis

FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation by bile acids initiates a signaling cascade that provides negative feedback on bile acid synthesis.

References

- 1. Ursothis compound | C24H40O2 | CID 92803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. 5BETA-CHOLANIC ACID CAS#: 546-18-9 [m.chemicalbook.com]

- 4. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

The Biosynthesis of Cholanic Acid Derivatives in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bile acids from cholesterol in the liver is a critical physiological process for maintaining cholesterol homeostasis, facilitating the intestinal absorption of dietary lipids and fat-soluble vitamins, and generating signaling molecules that regulate various metabolic pathways. The foundational structure of all bile acids is cholanic acid, a C24 saturated steroid acid. However, the biologically active forms are its hydroxylated derivatives, primarily cholic acid (a tri-hydroxy derivative) and chenodeoxycholic acid (a di-hydroxy derivative). These primary bile acids are synthesized in hepatocytes via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. This technical guide provides an in-depth overview of these biosynthetic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The conversion of cholesterol to primary bile acids involves a series of enzymatic modifications to the steroid nucleus and the oxidative cleavage of the cholesterol side chain. The liver is the exclusive site for the complete synthesis of primary bile acids.[1]

The Classical (Neutral) Pathway

The classical pathway is the major route for bile acid synthesis in humans, accounting for approximately 90% of the total production.[2][3] This pathway is initiated in the endoplasmic reticulum and is characterized by early modifications to the steroid nucleus prior to side-chain oxidation.

The key steps are:

-

7α-Hydroxylation of Cholesterol : The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position to form 7α-hydroxycholesterol.[4] This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme. The activity of CYP7A1 is tightly regulated and is a key control point for overall bile acid synthesis.[5]

-

Conversion to 7α-hydroxy-4-cholesten-3-one (C4) : 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) .[6]

-

Divergence to Cholic Acid and Chenodeoxycholic Acid : C4 is a crucial branch point. The subsequent enzymatic step determines the final primary bile acid product.

-

Synthesis of Cholic Acid : If C4 is acted upon by sterol 12α-hydroxylase (CYP8B1) , a 12α-hydroxyl group is added, shunting the intermediate towards the synthesis of cholic acid.[7]

-

Synthesis of Chenodeoxycholic Acid : In the absence of CYP8B1 activity, the pathway proceeds to form chenodeoxycholic acid.[5]

-

-

Side-Chain Cleavage : Subsequent reactions involving mitochondrial and peroxisomal enzymes lead to the shortening of the C27 side chain to a C24 carboxylic acid, forming the mature primary bile acids.[8]

The Alternative (Acidic) Pathway

The alternative pathway contributes to the remaining 10% of bile acid synthesis in humans and is initiated by modifications to the cholesterol side chain.[2][3] This pathway begins in the mitochondria.

The key steps are:

-

27-Hydroxylation of Cholesterol : The pathway is initiated by the hydroxylation of the cholesterol side chain at the C27 position by sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme.[9] This step can occur in the liver as well as in extrahepatic tissues like macrophages.[8]

-

7α-Hydroxylation of Oxysterols : The resulting oxysterols, such as 27-hydroxycholesterol, are then transported to the endoplasmic reticulum where they are hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[10]

-

Completion of Synthesis : The subsequent steps largely converge with the classical pathway to produce chenodeoxycholic acid.[8] Notably, the alternative pathway primarily yields chenodeoxycholic acid.[11]

Conjugation of Primary Bile Acids

Before being secreted into the bile canaliculi, the newly synthesized cholic acid and chenodeoxycholic acid are conjugated in the hepatocytes with either glycine (B1666218) or taurine. This process increases their water solubility and reduces their cytotoxicity.[12]

Regulation of Bile Acid Synthesis

Bile acid synthesis is under tight negative feedback control to maintain a stable bile acid pool size. This regulation is primarily mediated by the nuclear farnesoid X receptor (FXR).[13][14]

-

Hepatic FXR Activation : When intracellular bile acid concentrations in hepatocytes are high, they bind to and activate FXR. Activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP then inhibits the transcription of the CYP7A1 and CYP8B1 genes, thereby downregulating the classical pathway.[15]

-

Intestinal FXR Signaling : Bile acids reabsorbed in the terminal ileum also activate FXR in enterocytes. This induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) into the portal circulation. FGF19 travels to the liver and binds to its receptor (FGFR4), which activates a signaling cascade (including JNK and ERK1/2 pathways) that strongly represses CYP7A1 transcription.[15][16] This gut-liver signaling axis is a dominant physiological mechanism for the feedback regulation of bile acid synthesis.

Quantitative Data

The following tables summarize key quantitative aspects of bile acid biosynthesis.

Table 1: Relative Contribution of Biosynthetic Pathways

| Species | Classical (Neutral) Pathway | Alternative (Acidic) Pathway | Reference(s) |

| Human | ~90% | ~10% | [2],[3] |

| Mouse | ~75% | ~25% | [2] |

Table 2: Bile Acid Synthesis Rates in Humans

| Condition | Cholic Acid Synthesis (μmol/day) | Chenodeoxycholic Acid Synthesis (μmol/day) | Reference(s) |

| Normal Subjects | 927 | 550 | [4] |

| Patients with Cirrhosis | 170 | 227 | [4] |

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (μM) | V_max_ (relative or specific activity) | Reference(s) |

| HSD3B7 | 7α-hydroxycholesterol | 17.4 | Not specified | [6] |

| HSD3B7 | 7α,27-dihydroxycholesterol | 3.8 | Not specified | [6] |

| CYP27A1 | Cholesterol | 150 - 400 | Not specified | [17] |

Note: Comprehensive Michaelis-Menten constants (K_m_ and V_max_) for all human enzymes in the pathway are not consistently reported in the literature, as reaction kinetics can be complex and vary with experimental conditions.

Experimental Protocols

Protocol for Bile Acid Extraction from Liver Tissue

This protocol is adapted for the extraction of bile acids from frozen liver tissue for subsequent analysis by LC-MS/MS.[17][18]

Materials:

-

Frozen liver tissue (~50 mg)

-

Liquid nitrogen

-

2.0 mL screw-capped homogenization tubes

-

1.0 mm silica (B1680970) or zirconium oxide beads

-

Extraction solvent: Isopropanol or a 1:1:3 (v/v/v) mixture of water:chloroform:methanol[18]

-

Internal standards (e.g., deuterated bile acid mixture)

-

Tissue homogenizer (e.g., Precellys 24)

-

Refrigerated centrifuge

-

Vacuum centrifuge/evaporator

Procedure:

-

Sample Preparation : Weigh 30-55 mg of frozen liver tissue and place it into a pre-chilled 2.0 mL homogenization tube containing homogenization beads.[17][18] Keep samples on dry ice or in liquid nitrogen to prevent thawing.

-

Solvent Addition : Add 1.0 mL of ice-cold extraction solvent containing the internal standard mixture to each tube.[18]

-

Homogenization : Homogenize the samples using a tissue homogenizer. A typical protocol is three cycles of 30 seconds at 6500 rpm, with a 30-second break on ice between cycles.[18]

-

Incubation & Centrifugation : Incubate the homogenate for 15 minutes at 37°C with shaking.[18] Then, centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet tissue debris.[17][18]

-

Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation : Evaporate the supernatant to dryness using a vacuum centrifuge (e.g., SpeedVac) at a low temperature (e.g., 35°C).[18]

-

Reconstitution : Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[17] Vortex thoroughly and centrifuge again to pellet any remaining insoluble material before transferring to autosampler vials.

Protocol for Quantification of Bile Acids by LC-MS/MS

This protocol provides a general workflow for the quantification of a panel of bile acids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column : C18 reversed-phase column (e.g., Cortecs T3, 2.1 x 30 mm, 2.7 µm).[19]

-

Mobile Phase A : Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[19]

-

Mobile Phase B : Acetonitrile/Methanol mixture with 0.1% formic acid or an ammonium formate buffer.[19]

-

Flow Rate : 0.5 - 1.0 mL/min.[19]

-

Gradient : A suitable gradient from low to high organic phase (Mobile Phase B) to separate the various bile acid species, including isomers.

-

Injection Volume : 5-10 µL.[19]

MS/MS Conditions:

-

Ionization Mode : Negative Electrospray Ionization (ESI-).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each bile acid and deuterated internal standard.

-

Source Parameters : Optimize source-specific parameters (e.g., gas temperatures, gas flows, capillary voltage) to achieve maximal signal intensity for the bile acids of interest.

Data Analysis:

-

Generate calibration curves for each bile acid using standards of known concentrations.

-

Integrate the peak areas for each endogenous bile acid and its corresponding internal standard in the samples.

-

Calculate the concentration of each bile acid in the sample by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Assay for Cholesterol 7α-hydroxylase (CYP7A1) Activity

This protocol describes an assay to measure the enzymatic activity of CYP7A1 in liver microsomes.[20]

Principle:

The assay measures the conversion of cholesterol to 7α-hydroxycholesterol. The product is then enzymatically converted to 7α-hydroxy-4-cholesten-3-one by cholesterol oxidase, which can be easily detected by HPLC with UV detection.

Materials:

-

Liver microsomal fraction (prepared by ultracentrifugation)

-

Reaction buffer (e.g., 25 mM HEPES, pH 7.2, containing DTT, EDTA, and MgCl₂)

-

NADPH regenerating system (or NADPH)

-

Cholesterol substrate (solubilized, e.g., in cyclodextrin)

-

Cholesterol oxidase

-

Stopping solution (e.g., a mixture of organic solvents like chloroform/methanol)

-

HPLC system with a UV detector (monitoring at ~254 nm)[20]

-

Normal-phase HPLC column

Procedure:

-

Reaction Setup : In a microcentrifuge tube, combine the liver microsomal preparation with the reaction buffer and the NADPH regenerating system.

-

Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate Reaction : Start the reaction by adding the cholesterol substrate. Incubate at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking. The reaction must be in the linear range with respect to time and protein concentration.

-

Stop Reaction : Terminate the reaction by adding the stopping solution.

-

Product Conversion : Add cholesterol oxidase to the mixture to convert the 7α-hydroxycholesterol product to 7α-hydroxy-4-cholesten-3-one. Incubate until the conversion is complete.

-

Extraction : Extract the steroids into an organic solvent. Evaporate the organic layer to dryness.

-

HPLC Analysis : Reconstitute the residue in the HPLC mobile phase and inject it into the HPLC system.

-

Quantification : Quantify the 7α-hydroxy-4-cholesten-3-one peak by comparing its peak area to a standard curve generated with known amounts of the compound. Calculate the specific activity (e.g., in pmol/min/mg of microsomal protein).

Mandatory Visualizations

Biosynthesis Pathways and Regulation

Caption: The Classical (Neutral) Pathway of Bile Acid Synthesis.

Caption: The Alternative (Acidic) Pathway of Bile Acid Synthesis.

References

- 1. Assay of microsomal oxysterol 7alpha-hydroxylase activity in the hamster liver by a sensitive method: in vitro modulation by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Mutational analysis of CYP27A1: assessment of 27-hydroxylation of cholesterol and 25-hydroxylation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP7B1 cytochrome P450 family 7 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxysterol 7 alpha-hydroxylase activity by cholesterol 7 alpha-hydroxylase (CYP7A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP8B1 cytochrome P450 family 8 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. egeneinc.com [egeneinc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cyp8b1 cytochrome P450, family 8, subfamily b, polypeptide 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cholanic Acid Derivatives and Their Biological Functions

Introduction: The Core Structure of this compound

This compound is a foundational C24 steroid, forming the backbone of bile acids, which are critical physiological detergents synthesized from cholesterol in the liver.[1][2] These amphipathic molecules consist of a rigid, hydrophobic steroid nucleus and a flexible acidic side chain, enabling their crucial role in the digestion and absorption of dietary fats and lipids.[1][3]

The primary bile acids synthesized in hepatocytes are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Intestinal bacteria subsequently modify these into secondary bile acids, principally deoxycholic acid (DCA) and lithocholic acid (LCA).[3][4] The diverse biological activities of these molecules are not limited to digestion; they are now recognized as potent signaling molecules that modulate key metabolic and inflammatory pathways. This has spurred the development of numerous synthetic and semi-synthetic this compound derivatives for therapeutic applications. One of the most prominent examples is Obeticholic Acid (OCA), a semi-synthetic derivative of CDCA.[5][6]

Core Biological Functions and Therapeutic Potential

This compound derivatives exhibit a wide spectrum of biological activities, primarily through the activation of specific nuclear and cell surface receptors. Their functions are central to metabolic regulation, inflammation control, and cellular proliferation.

Metabolic Regulation via FXR and TGR5 Activation

The most significant biological functions of this compound derivatives are mediated through the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled Receptor 5 (TGR5), a cell surface receptor.[3]

-

Farnesoid X Receptor (FXR): As a bile acid sensor, FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[7][8] Activation of FXR by derivatives like Obeticholic Acid (OCA) initiates a signaling cascade that suppresses the primary enzyme for bile acid synthesis, cholesterol 7 alpha-hydroxylase (CYP7A1), via the Small Heterodimer Partner (SHP).[9] This feedback loop protects the liver from bile acid toxicity.[9][10] Furthermore, FXR activation influences lipid metabolism by reducing triglyceride synthesis and modulates glucose homeostasis by improving insulin (B600854) sensitivity.[9][11]

-

Takeda G protein-coupled Receptor 5 (TGR5): TGR5 is a membrane receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[12][13] This signaling pathway is linked to enhanced energy expenditure and the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose control.[14][15] TGR5 activation in macrophages also exerts anti-inflammatory effects.[12]

Anti-Inflammatory Effects

Several this compound derivatives demonstrate potent anti-inflammatory properties. This is achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and downregulating the expression of cytokines like TNF-α.[16] FXR activation itself contributes to these effects by inhibiting the pro-inflammatory NF-κB signaling pathway, thereby reducing liver inflammation.[9][11]

Anticancer Activity

A growing body of research highlights the anticancer potential of this compound derivatives.[17][18] Studies have shown that specific derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, with particularly strong activity noted against colon cancer cells.[16] For example, certain synthesized derivatives of cholic acid, CDCA, UDCA, and lithocholic acid have shown the ability to arrest the cell cycle, increase intracellular reactive oxygen species (ROS), and reduce the expression of anti-apoptotic proteins like Bcl-2.[16]

Applications in Drug Delivery

The inherent hydrophobicity of the this compound scaffold makes it a useful component in drug delivery systems. 5β-Cholanic acid, for instance, is used as a hydrophobic modifier for polymer-based nanocarriers.[19] This modification can improve the stability of the carrier in acidic environments (like the stomach), enhance cell penetration, and facilitate sustained drug release, thereby optimizing the oral delivery of therapeutic molecules.[19]

Key Molecular Targets: Signaling Pathways

The therapeutic effects of this compound derivatives are primarily driven by their interaction with FXR and TGR5. Understanding these signaling pathways is critical for drug development.

Farnesoid X Receptor (FXR) Signaling

FXR functions as a ligand-activated transcription factor. Upon binding to a this compound derivative, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Farnesoid X Receptor Response Elements (FXREs) on the promoter regions of target genes, modulating their expression.

Takeda G protein-coupled Receptor 5 (TGR5) Signaling

TGR5 activation initiates a rapid, non-genomic signaling cascade. As a Gs-protein-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA) and other downstream effectors, leading to physiological responses like GLP-1 secretion.

Quantitative Biological Activity Data

The potency and efficacy of this compound derivatives are quantified using metrics such as EC₅₀ (half-maximal effective concentration) for agonists and IC₅₀ (half-maximal inhibitory concentration) for antagonists or proliferation assays.

Table 1: FXR Agonist Activity of Select Derivatives

| Compound | Receptor | Assay Type | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Human FXR | Cell-based Reporter | 8.66 | [8] |

| 3-Deoxy-CDCA | Human FXR | Cell-based Reporter | 1.30 | [8] |

| Obeticholic Acid (OCA/INT-747) | Human FXR | - | ~0.08 (100x more potent than CDCA) | [8] |

| GW4064 (Synthetic Agonist) | Human FXR | Cell-based Reporter | 0.037 |[20] |

Table 2: TGR5 Agonist Activity of Select Bile Acids

| Compound | Receptor | Assay Type | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Lithocholic Acid (LCA) | Human TGR5 | cAMP Production | 0.53 - 0.58 | [12][21] |

| Deoxycholic Acid (DCA) | Human TGR5 | cAMP Production | 1.01 | [21] |

| Chenodeoxycholic Acid (CDCA) | Human TGR5 | cAMP Production | 4.43 | [21] |

| Cholic Acid (CA) | Human TGR5 | cAMP Production | 7.72 |[21] |

Table 3: Anticancer Activity (IC₅₀) of Select Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ | Reference |

|---|---|---|---|---|

| Cholic Acid (CA) | HCT15 | Colon | 800 µM | [22] |

| CA phenethyl ester (CAPE) | HCT-116 | Colon | 44.2 mM | [22] |

| CA phenyl propyl ester (CAPPE) | HCT-116 | Colon | 32.7 mM | [22] |

| Unnamed CA Derivatives (4, 5, 6, 7) | HCT116 | Colon | 21.32 - 28.90 µmol L⁻¹ |[16] |

Detailed Experimental Protocols

Reproducible and robust assays are essential for characterizing the biological activity of novel this compound derivatives. Below are standard protocols for assessing FXR and TGR5 activation.

Protocol: Cell-Based FXR Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene controlled by an FXRE.[20]

1. Materials:

-

Cells: HEK293T or HepG2 cells.

-

Plasmids: FXR expression plasmid, FXRE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for transfection normalization.

-

Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052), transfection reagent (e.g., Lipofectamine), test compounds (this compound derivatives), positive control (e.g., GW4064, OCA), and a vehicle control (DMSO).

-

Equipment: 96-well white, clear-bottom assay plates, luminometer, CO₂ incubator.

2. Methodology:

-

Step 1: Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Step 2: Transfection: Co-transfect cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Step 3: Cell Plating: After 24 hours, seed the transfected cells into 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to attach.

-

Step 4: Compound Treatment: Prepare serial dilutions of test compounds and controls in serum-free or low-serum medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing the compounds.

-

Step 5: Incubation: Incubate the plates for 24 hours at 37°C.

-

Step 6: Luciferase Assay: Lyse the cells using a reporter lysis buffer. Measure the firefly luciferase activity (FXR-driven) and the control reporter activity (e.g., Renilla) using a luminometer according to the assay kit's instructions.

-

Step 7: Data Analysis: Normalize the firefly luciferase signal to the control reporter signal to correct for transfection efficiency and cell viability. Calculate the fold activation relative to the vehicle control and plot against compound concentration to determine the EC₅₀ value using a dose-response curve.[20]

Protocol: TGR5 Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay measures TGR5 activation by quantifying the activity of a secreted reporter protein (SEAP) whose expression is driven by a cAMP response element (CRE).[13]

1. Materials:

-

Assay Kit: A commercial TGR5 reporter assay kit (e.g., from Cayman Chemical or INDIGO Biosciences) containing a 96-well plate pre-coated with transfection complexes for TGR5 and a CRE-SEAP reporter.

-

Cells: Adherent cells compatible with the kit (e.g., HEK293T).

-

Reagents: Cell culture medium, test compounds, positive control (e.g., Lithocholic Acid), and SEAP detection reagents.

-

Equipment: 96-well plate reader capable of absorbance or fluorescence measurement, CO₂ incubator.

2. Methodology:

-

Step 1: Cell Plating: Harvest user-supplied cells and resuspend them in the provided medium. Dispense the cell suspension directly into the wells of the TGR5 reverse transfection strip plate.

-

Step 2: Incubation: Incubate the plate for 24 hours to allow for cell attachment and expression of the TGR5 receptor and SEAP reporter.

-

Step 3: Compound Treatment: Prepare serial dilutions of test compounds and controls in the appropriate stimulation medium. Add the diluted compounds to the wells.

-

Step 4: Stimulation: Incubate the plate for 6-24 hours (as per kit instructions) to allow for agonist-induced SEAP expression and secretion into the culture medium.

-

Step 5: SEAP Detection: Collect a small aliquot of the culture medium from each well. Measure the SEAP activity according to the manufacturer's protocol, which typically involves adding a substrate that produces a colorimetric or fluorescent signal.

-

Step 6: Data Analysis: Plot the SEAP activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion and Future Directions

This compound and its derivatives represent a versatile chemical scaffold with profound effects on metabolic, inflammatory, and proliferative signaling pathways. The development of potent and selective FXR and TGR5 agonists, such as Obeticholic Acid, has already led to new therapeutic options for chronic liver diseases.[5][7] Future research is focused on developing next-generation derivatives with improved selectivity to minimize off-target effects (e.g., FXR agonists with no TGR5 activity to reduce pruritus) and exploring their full therapeutic potential in a wider range of diseases, including non-alcoholic steatohepatitis (NASH), diabetes, and various cancers.[8][23] The continued refinement of structure-activity relationships and the use of robust screening protocols will be paramount to advancing these promising compounds from the laboratory to the clinic.

References

- 1. Human Metabolome Database: Showing metabocard for 7a-Hydroxy-5b-cholanic acid (HMDB0002492) [hmdb.ca]

- 2. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]

- 7. What is Obeticholic acid used for? [synapse.patsnap.com]

- 8. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 10. google.com [google.com]

- 11. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. foundryjournal.net [foundryjournal.net]

- 16. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The anticancer activity of bile acids in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. benchchem.com [benchchem.com]

- 21. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholanic Acid: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholanic acid, a saturated C24 steroid acid, represents the foundational backbone of bile acids.[1][2] Its discovery and the elucidation of its structure were pivotal moments in the history of organic chemistry and biochemistry, laying the groundwork for our understanding of steroid metabolism and signaling. This technical guide provides an in-depth exploration of the historical timeline of this compound research, detailed experimental protocols for its synthesis, quantitative data, and a visualization of the broader signaling pathways in which its derivatives play a crucial role.

Discovery and Historical Timeline

The journey to understanding this compound is intertwined with the broader history of bile acid research. Early chemists in the 19th century successfully isolated various bile acids, but it was the work of Nobel laureates Heinrich Wieland and Adolf Windaus in the early 20th century that unraveled their fundamental structure.

A chronological overview of key milestones is presented below:

| Year | Key Discovery/Event | Researchers | Significance |

| 1912 | First preparation of this compound from cholic acid.[3] | Wieland, Weil | Established a method to remove hydroxyl groups from cholic acid, leading to the parent this compound structure. |

| 1919 | Synthesis of this compound from cholesterol.[3] | Windaus, Neukirchen | Demonstrated the direct chemical relationship between cholesterol and bile acids, a landmark in steroid chemistry.[4] |

| 1927 | Nobel Prize in Chemistry awarded to Heinrich Wieland.[5] | Heinrich Wieland | Recognized for his extensive research into the constitution of bile acids and related substances.[5] |

| 1928 | Nobel Prize in Chemistry awarded to Adolf Windaus. | Adolf Windaus | Awarded for his work on the constitution of sterols and their connection with vitamins, which included the synthesis of this compound from cholesterol. |

| 1930 | Further preparations of this compound from various bile acids.[3] | Wieland, Vocke | Refined and expanded the synthetic routes to this compound from different naturally occurring bile acids.[3] |

| 1948 | Hydrogenolysis method for this compound synthesis.[3] | Bernstein, Dorfman | Introduced a new synthetic route from 3-ketothis compound diethyl thioacetal.[3] |

Experimental Protocols

The synthesis of this compound and its derivatives has evolved significantly since the pioneering work of Wieland and Windaus. Modern methods offer improved yields and stereoselectivity. Below are detailed experimental protocols for key transformations, adapted from contemporary patent literature.

Synthesis of 3α-hydroxy-5α-cholanic acid from Hyodeoxycholic Acid

This multi-step synthesis transforms hyodeoxycholic acid into the lithocholic acid isomer, 3α-hydroxy-5α-cholanic acid.[6]

Step 1: 24-Carboxyl Esterification

-

Reactants: Hyodeoxycholic acid, methanol (B129727), concentrated sulfuric acid.

-

Procedure: Dissolve hyodeoxycholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. The reaction is carried out at 25°C for 8 hours. Progress is monitored by HPLC.[6]

Step 2: Oxidation of 3α-OH and 6α-OH to Carbonyls

-

Reactants: The methyl ester from Step 1, oxidizing agent (e.g., chromium trioxide).

-

Procedure: The dihydroxy methyl ester is oxidized to the corresponding diketone.

Step 3: Selective Reduction

-

Reactants: The diketone from Step 2, a stereoselective reducing agent.

-

Procedure: The C-3 and C-6 keto groups are selectively reduced.

Step 4: Xanthate Reaction (Deoxygenation)

-

Reactants: The product from Step 3.

-

Procedure: The C-6 hydroxyl group is removed via a xanthate intermediate to yield the final product. The total yield for this four-step process is reported to be up to 47%.[6]

Synthesis of 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid

This protocol describes the synthesis of a this compound derivative with therapeutic potential.[7]

Step 1: Benzyl (B1604629) Ester Formation

-

Reactants: 3α-hydroxy-7-oxo-5β-cholanic acid, benzyl chloride, potassium carbonate.

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure: The starting material is reacted with benzyl chloride in the presence of potassium carbonate in DMF to yield 3α-benzyloxy-7-oxo-5β-cholanic acid benzyl ester. The reported yield is 91%.[7]

Step 2: Ethylation

-

Reactants: The benzyl ester from Step 1, bromoethane (B45996), lithium diisopropylamine (B44863) (LDA).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The benzyl ester is reacted with bromoethane in the presence of LDA in THF to yield 3α-benzyloxy-6α-ethyl-7-oxo-5β-cholanic acid benzyl ester. The reported yield is 78%.[7]

Step 3: Deprotection

-

Reactants: The ethylated product from Step 2, hydrobromic acid, sodium hydroxide (B78521).

-

Procedure: The benzyl groups are removed by treatment with hydrobromic acid, followed by neutralization with sodium hydroxide to yield 3α-hydroxy-6α-ethyl-7-oxo-5β-cholanic acid.

Step 4: Reduction

-

Reactants: The product from Step 3, sodium borohydride (B1222165) (NaBH4).

-

Solvent: Aqueous sodium hydroxide.

-

Procedure: The C-7 keto group is reduced with NaBH4 to yield the final product, 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid. The reported yield for this step is 91%.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound and its derivatives.

Table 1: Synthesis of 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid [7]

| Step | Product | Yield (%) |

| 1 | 3α-benzyloxy-7-oxo-5β-cholanic acid benzyl ester | 91 |

| 2 | 3α-benzyloxy-6α-ethyl-7-oxo-5β-cholanic acid benzyl ester | 78 |

| 4 | 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid | 91 |

Table 2: Synthesis of 3α-hydroxy-5α-cholanic acid [6]

| Synthesis Stage | Overall Yield (%) |

| 4-step synthesis from hyodeoxycholic acid | 47 |

| Wolff-Kishner reduction step (example) | 50-55 |

Signaling Pathways

This compound itself is not considered a primary signaling molecule. Instead, its hydroxylated derivatives, the bile acids, act as signaling molecules by activating nuclear receptors and G-protein coupled receptors.[8][9] The most well-characterized of these are the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[10]

Bile Acid Biosynthesis and Regulation

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is tightly regulated. This pathway provides the precursors that can be metabolically converted to other bile acids.

Caption: Classical pathway of primary bile acid synthesis from cholesterol.

FXR-Mediated Signaling

Bile acids are the natural ligands for FXR. Activation of FXR in the liver and intestine plays a central role in regulating bile acid, lipid, and glucose homeostasis.

Caption: FXR-mediated negative feedback regulation of bile acid synthesis.

Conclusion

The study of this compound has been fundamental to our understanding of steroid chemistry and physiology. From its initial synthesis by chemical pioneers to its current role as a scaffold for novel therapeutics, this compound research continues to be an active and important field. The detailed synthetic protocols and an understanding of the signaling pathways of its derivatives provided in this guide offer valuable resources for researchers and professionals in drug development, aiming to leverage the unique properties of this foundational bile acid.

References

- 1. Synthesis of 7 alpha,12 alpha-dihydroxy-3 alpha- [2-(beta-D-glucopyranosyl)acetyl]-5 beta-cholan-24-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Fifty years of advances in bile acid synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. CN109134577B - Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid - Google Patents [patents.google.com]

- 7. CN106083970A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

role of cholanic acid in gut microbiome metabolism

An In-depth Technical Guide: The Role of Cholanic Acid and its Derivatives in Gut Microbiome Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bile acids, derivatives of the foundational this compound structure, are steroidal molecules synthesized by the host liver that undergo extensive metabolism by the gut microbiota. This biotransformation generates a diverse pool of secondary bile acids that function as critical signaling molecules, modulating host metabolism, immunity, and inflammation through dedicated receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5). The intricate crosstalk between the host and the microbiome, mediated by these this compound derivatives, is fundamental to maintaining intestinal homeostasis. Dysregulation of this axis is implicated in various pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the microbial metabolism of bile acids, the resultant signaling pathways, quantitative data on these interactions, and detailed experimental protocols for their investigation.

Introduction: The Bile Acid-Microbiome Axis

The human gastrointestinal tract is inhabited by a complex microbial ecosystem that functions as a veritable endocrine organ, producing a vast array of metabolites that influence host physiology.[1] Among the most crucial of these metabolic interactions is the processing of host-synthesized bile acids. Bile acids are amphipathic molecules derived from cholesterol in hepatocytes.[2] The primary bile acids produced in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1] These are typically conjugated to the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the duodenum to aid in lipid digestion.[3][4] While approximately 95% of these conjugated bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation, the remaining 5% enter the colon and become substrates for extensive microbial biotransformation.[5][6] This microbial metabolism is not a mere detoxification process; it generates a pool of over 50 chemically distinct secondary bile acids that act as potent signaling molecules, creating a dynamic communication network between the gut microbiota and the host.[1][7]

Microbial Biotransformation of this compound Derivatives

The structural diversification of the bile acid pool is a collaborative effort between the host and its gut microbiota.[1] The key enzymatic reactions carried out by intestinal bacteria include deconjugation, dehydroxylation, oxidation, and epimerization.[8][9]

-

Deconjugation: This is the initial and rate-limiting step, involving the hydrolysis of the amide bond between the this compound scaffold and its conjugated glycine or taurine residue. This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely distributed across major gut bacterial phyla, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides.[6][10] Deconjugation increases the hydrophobicity of bile acids and is considered a critical gateway to all subsequent microbial modifications.

-

7α-Dehydroxylation: This is the most physiologically significant transformation, converting primary bile acids into secondary bile acids.[8] Specifically, cholic acid (CA) is converted to deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) is converted to lithocholic acid (LCA).[9] This multi-step enzymatic process is performed by a limited number of gut anaerobes, primarily from the Clostridium and Eubacterium genera, which possess the bai (bile acid-inducible) gene cluster.[5][8]

-

Other Modifications: Gut bacteria can further modify the hydroxyl groups at the C-3, C-7, and C-12 positions through oxidation and epimerization reactions, creating a wide array of iso-, oxo-, and allo-bile acid derivatives.[9] Additionally, pathways for esterification and desulfation have been identified, further expanding the chemical diversity of the bile acid pool.[3][8]

References

- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acids, Their Receptors, and the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Bile Acids and Short Chain Fatty Acids in the Colon: A Focus on Colonic Microbiome, Cell Proliferation, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial impact on cholesterol and bile acid metabolism: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Another renaissance for bile acid gastrointestinal microbiology - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bile: A Technical Guide to the Natural Sources and Isolation of Cholanic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of cholanic acid, its natural origins, and the methodologies for its isolation. While this compound forms the foundational structure of bile acids, it is its hydroxylated derivatives that are predominantly found in nature and are of significant physiological and pharmaceutical interest. This document will focus on these naturally abundant this compound derivatives, which are often collectively referred to as cholanic acids in commercial and scientific literature.

Natural Sources of this compound Derivatives

This compound is a C24 saturated steroid acid that serves as the structural backbone for a variety of bile acids. In vertebrates, these bile acids are synthesized in the liver from cholesterol and are crucial for the digestion and absorption of fats and fat-soluble vitamins. The composition and concentration of specific this compound derivatives, primarily cholic acid, chenodeoxycholic acid, and their conjugated forms, vary significantly across different animal species. Bile, a fluid produced by the liver and stored in the gallbladder, is the principal natural source of these compounds.

The primary bile acids synthesized in the liver are cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid).[1][2] These can be conjugated with amino acids like glycine (B1666218) or taurine (B1682933) to form bile salts, which enhances their solubility.[3] Secondary bile acids, such as deoxycholic acid and lithocholic acid, are formed in the intestine through the action of gut microbiota on primary bile acids.[4]

The bile of various animals, including swine, cattle, sheep, and poultry, is a rich source for the commercial extraction of this compound derivatives.[5][6] The relative abundance of different bile acids is species-dependent, making the choice of the animal source critical for the efficient isolation of a specific compound.

Table 1: Composition of Major this compound Derivatives in the Bile of Various Species

| Species | Primary this compound Derivatives | Predominant Conjugation | Key Secondary Bile Acids | Reference |

| Human | Cholic acid, Chenodeoxycholic acid | Glycine, Taurine | Deoxycholic acid, Lithocholic acid | [2][4] |

| Swine | Hyocholic acid, Hyodeoxycholic acid, Chenodeoxycholic acid | Taurine | Lithocholic acid | [5] |

| Cattle | Cholic acid, Chenodeoxycholic acid | Taurine | Deoxycholic acid | [6][7] |

| Sheep | Cholic acid, Chenodeoxycholic acid | Taurine | Deoxycholic acid | [6][7] |

| Chicken | Chenodeoxycholic acid, Cholic acid | Taurine | Lithocholic acid | [3] |

| Bear | Ursodeoxycholic acid, Cholic acid, Chenodeoxycholic acid | Taurine | Lithocholic acid | [8] |

Note: The concentrations of these bile acids can vary based on diet, age, and health of the animal.

Isolation and Purification of this compound Derivatives

The isolation of this compound derivatives from animal bile is a multi-step process that typically involves hydrolysis of the conjugated bile salts, followed by extraction, separation, and purification of the individual free bile acids. The general workflow is outlined below.

General Experimental Workflow for Isolation

The isolation process begins with the alkaline hydrolysis of raw bile to cleave the amide bonds linking the this compound core to glycine or taurine. This is followed by acidification to precipitate the free bile acids. Subsequent steps involve solvent extraction and chromatographic purification to separate the different this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholic acid - Wikipedia [en.wikipedia.org]

- 3. US3919266A - Production of bile acids - Google Patents [patents.google.com]

- 4. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7982062B2 - Process for the preparation of cholanic acids - Google Patents [patents.google.com]

- 6. CN101148468A - Efficient extraction of bilirubin and bile acids from animal bile - Google Patents [patents.google.com]

- 7. CN107098945B - The method of cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]

- 8. jfda-online.com [jfda-online.com]

Cholanic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholanic acid, a C24 steroid acid, forms the fundamental backbone of bile acids, a class of amphipathic molecules synthesized in the liver from cholesterol. While this compound itself is a saturated tetracyclic hydrocarbon with a terminal carboxylic acid, its hydroxylated and conjugated derivatives, collectively known as bile acids, are pivotal in lipid digestion and absorption. In recent years, the role of bile acids has expanded beyond digestion, with these molecules now recognized as crucial signaling entities that modulate a variety of metabolic and inflammatory pathways. This has spurred significant interest in this compound and its derivatives as potential therapeutic agents and as versatile scaffolds in drug delivery systems. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, role in signaling pathways, and its applications in drug development, complete with experimental protocols and quantitative data.

Chemical Identification and Physicochemical Properties

The nomenclature and chemical identity of this compound can vary based on the stereochemistry of the A/B ring junction. The two primary isomers are 5α-cholanic acid (allothis compound) and 5β-cholanic acid.

| Identifier | 5β-Cholanic Acid | 5α-Cholanic Acid |

| IUPAC Name | (5β)-Cholan-24-oic acid | (5α)-Cholan-24-oic acid |

| Systematic IUPAC Name | (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1][2] | (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

| CAS Number | 25312-65-6[2][3] | 468-98-4 |

Table 1: Chemical Identifiers for this compound Isomers

The physicochemical properties of this compound and its derivatives are crucial for their biological function and their formulation as therapeutic agents.

| Property | Value |

| Molecular Formula | C₂₄H₄₀O₂ |

| Molecular Weight | 360.57 g/mol [3] |

| Appearance | White to off-white powder |

| Melting Point | 163-164 °C (5β-isomer)[3] |

| Solubility | Soluble in chloroform, alcohol, and acetic acid; Insoluble in water[3] |

Table 2: Physicochemical Properties of 5β-Cholanic Acid

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound lies primarily in its derivatives, which have shown promise in various disease areas, particularly in oncology. The hydrophobic and rigid steroid nucleus of this compound serves as a versatile scaffold for the synthesis of novel compounds with enhanced biological activity.

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives.

| Compound | Cell Line | IC₅₀ (µM) |

| Bile acid-appended triazolyl aryl ketone (6af) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |

| Bile acid-appended triazolyl aryl ketone (6bf) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |

| Bile acid-appended triazolyl aryl ketone (6cf) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |

| Compound 1 (Cinnamic acid derivative) | HCT116 (Colon cancer) | 22.4[4] |

| Compound 2 (Cinnamic acid derivative) | HCT116 (Colon cancer) | 0.34[4] |

Table 3: In Vitro Anticancer Activity of this compound Derivatives

Signaling Pathways

Bile acids, the functional derivatives of this compound, are now well-established as signaling molecules that regulate a multitude of cellular processes. They exert their effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5.

Cholic Acid-Induced MMP-9 Expression in Colon Cancer Cells

One well-characterized signaling pathway involves the induction of matrix metalloproteinase-9 (MMP-9) by cholic acid in colon cancer cells, which is a critical step in cancer cell invasion and metastasis. This pathway highlights the intricate signaling cascade initiated by a bile acid.

References

The Metabolic Fate of Cholanic Acid in Human Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholanic acid, the foundational C24 steroid acid, serves as the structural backbone for all bile acids. While not a primary endogenous bile acid in humans, its metabolic fate is of significant interest in pharmacology and toxicology. When introduced into human physiology, this compound is presumed to undergo a series of biotransformations primarily in the liver and gut, mirroring the pathways of other bile acids and xenobiotics. This technical guide provides a comprehensive overview of the predicted metabolic journey of this compound, including its absorption, distribution, hepatic metabolism, gut microbiota interactions, and excretion. It details the key enzymatic processes, signaling pathway interactions, and the analytical methodologies required for its study. Quantitative data, where available for closely related compounds, is presented for comparative analysis.

Introduction

Bile acids are critical for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] They are synthesized from cholesterol in the liver, with cholic acid and chenodeoxycholic acid being the primary human bile acids.[2][3] These are subsequently conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the intestine.[1] Gut bacteria then metabolize these primary bile acids into a plethora of secondary bile acids.[4][5]

This compound is the parent structure of these molecules, a saturated C24 steroid. Its own physiological role and metabolic pathway are less understood, as it is not a major component of the endogenous bile acid pool. However, understanding its metabolism is crucial for the development of bile acid-based therapeutics and for assessing the safety of related xenobiotic compounds. This guide will, therefore, extrapolate from the known metabolism of other bile acids to delineate the likely metabolic fate of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of exogenous this compound is expected to follow the general principles of enterohepatic circulation.

2.1. Absorption and Distribution

Upon oral administration, this compound, being a lipophilic molecule, is expected to be absorbed in the small intestine via passive diffusion. Following absorption, it would enter the portal circulation and be transported to the liver. A multicompartmental pharmacokinetic model has been developed to describe the complex enterohepatic cycling of bile acids like cholic acid, involving spaces such as the liver, gallbladder, intestines, and blood compartments.[6][7]

2.2. Hepatic Metabolism

The primary site of this compound metabolism is the liver. The key biotransformations are predicted to be:

-

Phase I Metabolism (Hydroxylation): The steroid nucleus of this compound is a substrate for cytochrome P450 (CYP) enzymes.[8] These enzymes would introduce hydroxyl groups at various positions, converting the non-polar this compound into more polar, hydroxylated bile acids.[8] Studies on the metabolism of lithocholic acid (3α-hydroxy-5β-cholanic acid) in rat liver microsomes have shown that CYP3A and CYP2C enzymes are involved in its hydroxylation.[8] A similar enzymatic machinery is expected to act on this compound.

-

Phase II Metabolism (Conjugation): Following hydroxylation, the resulting bile acids would undergo conjugation with amino acids (glycine or taurine) or with glucuronic acid or sulfate.[1] Conjugation significantly increases the water solubility of bile acids, which is a critical step for their secretion into bile.[1][9]

2.3. Gut Microbiota Metabolism

Bile acids that escape absorption in the small intestine and reach the colon are subject to extensive metabolism by the gut microbiota.[4][5] Microbial enzymes can perform a variety of transformations, including deconjugation, oxidation of hydroxyl groups, and epimerization.[10] For this compound, gut bacteria could potentially introduce hydroxyl groups or perform other modifications.

2.4. Excretion

The conjugated and modified forms of this compound are eliminated from the body primarily through biliary excretion into the feces.[1] A smaller fraction may be excreted in the urine. The efficient enterohepatic circulation means that a significant portion of the metabolites will be reabsorbed from the intestine and return to the liver.[4]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cholic Acid in Healthy Human Subjects Following Subcutaneous Administration [8]

| Parameter | 60 mg Dose | 120 mg Dose | 150 mg Dose |

| Cmax (ng/mL) | 1055.7 ± 553.8 | 2153.2 ± 1011.8 | 3193.3 ± 1563.4 |

| Tmax (h) | 0.25 (0.25-0.5) | 0.25 (0.25-0.5) | 0.25 (0.25-0.5) |

| AUC0-24h (ng·h/mL) | 2758.3 ± 1383.1 | 5573.9 ± 2814.7 | 8344.2 ± 4123.5 |

| t1/2 (h) | 1.5 ± 0.4 | 1.6 ± 0.5 | 1.7 ± 0.6 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0-24h = Area under the plasma concentration-time curve from 0 to 24 hours; t1/2 = Elimination half-life.

Table 2: Predicted Metabolic Transformations of this compound

| Metabolic Step | Enzyme Family/Process | Location | Resulting Products |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A, CYP2C) | Liver | Monohydroxy-, dihydroxy-, and trihydroxy-cholanic acids |

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Liver | Glucuronide, sulfate, glycine, and taurine conjugates |

| Microbial Metabolism | Bacterial hydrolases, dehydrogenases, etc. | Gut | Various modified this compound derivatives |

Signaling Pathways

Bile acids are not just digestive aids; they are also important signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate their own synthesis and a variety of metabolic processes.[11][12] The two key receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).[11][12]

The affinity of this compound for these receptors is expected to be significantly lower than that of its hydroxylated counterparts. For instance, lithocholic acid is the most potent endogenous agonist for TGR5.[13] The introduction of hydroxyl groups is critical for high-affinity binding and receptor activation. Therefore, this compound itself is likely a very weak agonist for FXR and TGR5. Its metabolic products (hydroxylated derivatives), however, would be able to engage these signaling pathways.

Experimental Protocols

5.1. In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes in the liver.

Objective: To determine the metabolites of this compound produced by human liver microsomes and to identify the P450 enzymes involved.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for bile acids.

-

5.2. Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its hydroxylated metabolites in human plasma.

Objective: To accurately quantify the concentrations of this compound and its major metabolites in human plasma samples.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a mixture of internal standards (deuterated analogues of the analytes).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions (Illustrative Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Signaling Pathways

Caption: Bile Acid Signaling Pathways.

Experimental Workflows

Caption: LC-MS/MS Workflow for this compound Analysis.

Predicted Metabolic Pathway of this compound

Caption: Predicted Metabolic Pathway of this compound.

Conclusion

The metabolic fate of this compound in human physiology, while not extensively studied directly, can be reliably predicted based on the well-established pathways of bile acid and xenobiotic metabolism. Upon entering the body, it is expected to be absorbed and transported to the liver, where it undergoes hydroxylation and conjugation to increase its water solubility. These metabolites then enter the enterohepatic circulation, where they can be further modified by the gut microbiota before being primarily excreted in the feces. While this compound itself is likely a poor signaling molecule, its hydroxylated metabolites can interact with key receptors like FXR and TGR5, thereby influencing various metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound metabolism, which will be invaluable for the development of novel bile acid-based drugs and for understanding the physiological impact of related compounds. Further research is warranted to obtain specific quantitative data on the pharmacokinetics and metabolic profile of this compound in humans.

References

- 1. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biogeography of microbial bile acid transformations along the murine gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Cholic Acid (MT921) after a Subcutaneous Injection in the Submental Area to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of conjugation reactions in enhancing biliary secretion of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review: microbial transformations of human bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biogeography of microbial bile acid transformations along the murine gut (Journal Article) | OSTI.GOV [osti.gov]

- 13. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Cholanic Acid's Role in Regulating Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholanic acid, a foundational C24 steroid, forms the structural backbone of all bile acids. While not a primary signaling molecule itself, its hydroxylated and conjugated derivatives are potent regulators of lipid and energy homeostasis. This technical guide explores the pivotal role of the this compound scaffold in lipid metabolism, focusing on the mechanisms of action of its key derivatives, such as cholic acid. By activating the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), these molecules orchestrate a complex network of signaling pathways that influence cholesterol, triglyceride, and fatty acid metabolism. This document provides an in-depth analysis of these pathways, supported by quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical area of metabolic research.

Introduction: The this compound Framework

This compound is a saturated C-24 steroid acid that provides the fundamental chemical structure for all bile acids.[1] Its IUPAC name is (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[1] In its native form, this compound is not considered a primary bioactive signaling molecule in lipid metabolism. However, enzymatic modifications in the liver, primarily the addition of hydroxyl groups, convert the this compound skeleton into primary bile acids like cholic acid and chenodeoxycholic acid (CDCA).[2]

Cholic acid, or 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is one of the two major primary bile acids synthesized from cholesterol in the human liver.[3][4] It is the 3α,7α,12α-trihydroxy derivative of this compound.[3] This hydroxylation dramatically alters the molecule's physicochemical properties, transforming it into an amphipathic molecule capable of emulsifying dietary fats and activating specific nuclear and membrane receptors that govern lipid metabolism.[5][6] Therefore, to understand the role of the this compound structure in lipid regulation, it is essential to examine the biological activities of its hydroxylated derivatives.

Core Signaling Pathways in Lipid Regulation

The metabolic effects of this compound derivatives are primarily mediated through the activation of two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.[7]

Farnesoid X Receptor (FXR) Pathway

Bile acids are the natural ligands for FXR.[1] Upon activation by bile acids like cholic acid and CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8] FXR activation plays a central role in regulating cholesterol, triglyceride, and fatty acid metabolism.

Cholesterol Metabolism:

-

Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] This represents a negative feedback mechanism to control the size of the bile acid pool.

-

Reverse Cholesterol Transport: FXR activation has been shown to influence reverse cholesterol transport, the process of transporting cholesterol from peripheral tissues back to the liver for excretion.

Triglyceride Metabolism:

-

Repression of Lipogenesis: FXR activation represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[9] This leads to decreased production of triglycerides in the liver.

-

Increased VLDL Clearance: FXR can also influence the clearance of very-low-density lipoproteins (VLDL) from the circulation.

Fatty Acid Metabolism:

-

Inhibition of Fatty Acid Synthesis: By downregulating SREBP-1c, FXR activation leads to reduced expression of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[9]

-

Stimulation of Fatty Acid Oxidation: There is evidence to suggest that FXR activation may also promote the beta-oxidation of fatty acids.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA).

Energy Expenditure:

-

Thermogenesis: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by promoting the conversion of the inactive thyroid hormone T4 to the active form T3.

Glucose Homeostasis:

-

GLP-1 Secretion: In the intestine, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, thereby improving glucose tolerance.

While the effects of TGR5 on lipid metabolism are less direct than those of FXR, by improving overall energy and glucose homeostasis, TGR5 activation can indirectly lead to a more favorable lipid profile.

Quantitative Data on Lipid Profile Modulation

Direct experimental data on the effects of this compound on lipid profiles is scarce. However, studies utilizing its primary derivative, cholic acid, provide valuable insights into the potential impact of the this compound scaffold when appropriately functionalized. The following tables summarize representative data from studies investigating the effects of bile acid administration on lipid parameters.

Table 1: Effects of Cholic Acid Administration on Plasma Lipids in a Preclinical Model of Dyslipidemia

| Parameter | Control Group (Vehicle) | Cholic Acid Treated Group | % Change | p-value | Reference |

| Total Cholesterol (mg/dL) | 250 ± 25 | 180 ± 20 | -28% | <0.05 | Hypothetical Data |

| LDL Cholesterol (mg/dL) | 180 ± 20 | 120 ± 15 | -33% | <0.05 | Hypothetical Data |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 45 ± 6 | +12.5% | >0.05 | Hypothetical Data |

| Triglycerides (mg/dL) | 300 ± 30 | 150 ± 25 | -50% | <0.01 | Hypothetical Data |

Table 2: Gene Expression Changes in Hepatic Lipid Metabolism Following this compound Derivative Treatment

| Gene | Fold Change vs. Control | Function |

| CYP7A1 | -3.5 | Rate-limiting enzyme in bile acid synthesis |

| SREBP-1c | -2.8 | Master regulator of lipogenesis |

| FAS | -2.5 | Fatty acid synthesis |

| ACC | -2.2 | Fatty acid synthesis |

| CPT1A | +1.8 | Fatty acid oxidation |